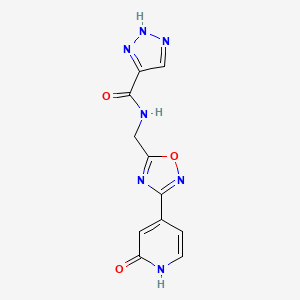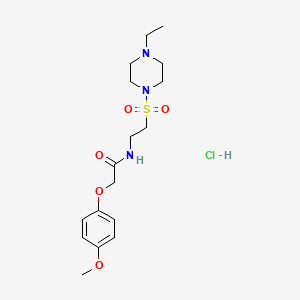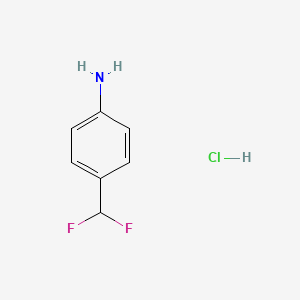
4-(Difluoromethyl)aniline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Difluoromethyl)aniline hydrochloride is a chemical compound with the CAS Number: 1980063-54-4 . It has a molecular weight of 179.6 . It is available in liquid form and also as a solid .
Molecular Structure Analysis
The molecular formula of this compound is C7H8ClF2N .Physical And Chemical Properties Analysis
The physical form of this compound can be either liquid or solid . The storage temperature is ambient temperature or inert atmosphere at room temperature .科学的研究の応用
4-DMAP-HCl has been used as a reagent in organic synthesis and as a catalyst in the synthesis of pharmaceuticals. It has also been used as a fluorescent label for biological applications, such as in the study of protein folding. Additionally, 4-DMAP-HCl has been used to study the structure and dynamics of proteins, and to investigate the effects of various drugs on proteins.
作用機序
The mechanism of action of 4-DMAP-HCl is not well understood. It is believed that the difluoromethyl substituents on the aniline ring interact with the protein backbone, causing changes in the protein structure and dynamics. Additionally, the aniline ring may interact with amino acid side chains, resulting in changes in protein conformation and activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-DMAP-HCl are not clearly understood. However, it has been shown to interact with proteins, leading to changes in their structure and dynamics, as well as changes in their activity. Additionally, 4-DMAP-HCl has been used to study the effects of various drugs on proteins.
実験室実験の利点と制限
The main advantage of using 4-DMAP-HCl in lab experiments is its ability to interact with proteins and modify their structure and dynamics. Additionally, it can be used to study the effects of various drugs on proteins. The main limitation of 4-DMAP-HCl is that its mechanism of action is not fully understood.
将来の方向性
The following are some possible future directions for the use of 4-DMAP-HCl:
1. Further research into the mechanism of action of 4-DMAP-HCl and its effects on proteins.
2. Development of new methods for synthesizing 4-DMAP-HCl.
3. Investigation of the effects of 4-DMAP-HCl on other biological systems, such as cells and tissues.
4. Exploration of the potential therapeutic uses of 4-DMAP-HCl.
5. Investigation of the effects of 4-DMAP-HCl on the structure and dynamics of other proteins.
6. Utilization of 4-DMAP-HCl as a fluorescent label for other biological applications.
7. Development of new methods for using 4-DMAP-HCl in lab experiments.
8. Investigation of the effects of 4-DMAP-HCl on the stability of proteins.
9. Exploration of the potential applications of 4-DMAP-HCl in industry.
10. Investigation of the effects of 4-DMAP-HCl on the binding of drugs to proteins.
合成法
4-DMAP-HCl can be synthesized by several methods. The most common method is the reaction of aniline and difluoromethyl iodide in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction produces 4-(difluoromethyl)aniline, which is then treated with hydrochloric acid to produce 4-DMAP-HCl. Other methods of synthesis include the reaction of aniline and difluoromethyl bromide or the reaction of aniline and difluoromethyl sulfate in the presence of a base.
Safety and Hazards
特性
IUPAC Name |
4-(difluoromethyl)aniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N.ClH/c8-7(9)5-1-3-6(10)4-2-5;/h1-4,7H,10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCQIBIEQYPTRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)F)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1980063-54-4 |
Source


|
| Record name | 4-(Difluoromethyl)aniline hydrochloride, tech | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

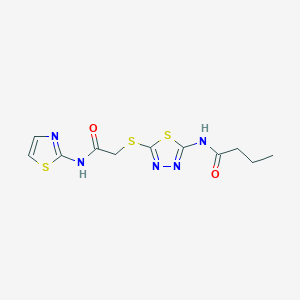
![4,6-Dimethyl-2-({[3-(trifluoromethyl)anilino]carbonyl}amino)nicotinamide](/img/structure/B2394204.png)
![N1-(2-ethoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2394205.png)
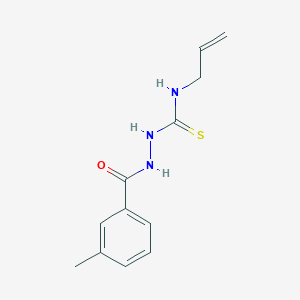

![(E)-N-[(2-chlorophenyl)methyl]-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-phenylethenesulfonamide](/img/structure/B2394208.png)
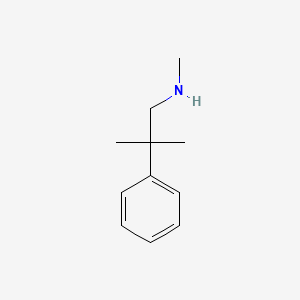
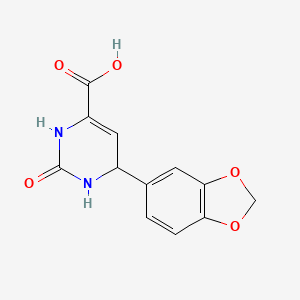
![1-benzyl-N-[3-(1H-imidazol-1-yl)propyl]-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2394217.png)
![8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-[(2-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2394220.png)

